ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This specific compound is characterized by its chromen-2-one core structure, substituted with a nitro group, a methyl group, and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the coumarin derivative is replaced by the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethyl acetate group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Various substituted coumarin derivatives.
Reduction: Amino-substituted coumarin derivatives.
Oxidation: Carboxylated coumarin derivatives.
Scientific Research Applications
Ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The biological activity of ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate is attributed to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The chromen-2-one core structure can intercalate with DNA, inhibiting the replication of cancer cells .
Comparison with Similar Compounds
Ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives such as:
4-methyl-7-hydroxycoumarin: Lacks the nitro and ethyl acetate groups, resulting in different biological activities.
7-ethoxy-4-methylcoumarin: Similar structure but with an ethoxy group instead of an ethyl acetate group, leading to variations in reactivity and applications.
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(4-methyl-6-nitro-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7/c1-3-20-14(17)7-21-12-6-11-9(5-10(12)15(18)19)8(2)4-13(16)22-11/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSFDBGEYPQOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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